BQ123 selectively blocks the ETA receptor and inhibits the vasoconstrictor effects of endothelin-1 (ET-1), a potent vasoconstrictor peptide. ETA receptors are mainly present in smooth muscle cells, where their activation causes increased vascular tone, vascular remodeling, and oxidative stress. BQ123 shows potential therapeutic benefits in various cardiovascular diseases such as hypertension, myocardial infarction, and heart failure, as well as renal diseases, and cancer.